2-Ethyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
2-Ethyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C16H21N5OS2 and its molecular weight is 363.5. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
The microwave-assisted synthesis technique has been employed to create hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, demonstrating good to moderate antimicrobial activity against test microorganisms, with some compounds also exhibiting antiurease and antilipase activities (Başoğlu et al., 2013).
Antimicrobial Agents
Thiazolidinone derivatives have been synthesized and evaluated as antimicrobial agents, showing significant activity against various bacterial and fungal strains. This research indicates the potential of such compounds in combating microbial infections (Patel et al., 2012).
Anti-Inflammatory Activity
Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael addition products have been synthesized and evaluated for their anti-inflammatory activities, contributing valuable insights into the development of new anti-inflammatory agents (Tozkoparan et al., 1999).
Oxidative Stress Prevention
Studies on thiazolo[3,2-b]-1,2,4-triazoles have explored their protective effects against ethanol-induced oxidative stress in mouse brain and liver, suggesting their potential in mitigating peroxidative tissue injury (Aktay et al., 2005).
Tuberculostatic Activity
Analogs of the compound have been synthesized for evaluating their tuberculostatic activity, analyzing structure-activity relationships to aid in the development of antituberculous agents (Titova et al., 2019).
Mechanism of Action
Target of Action
The compound “2-Ethyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” contains a thiophene ring. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Biochemical Pathways
Thiophene derivatives have been found to interact with a wide range of targets and pathways, depending on their specific chemical structure .
Result of Action
Thiophene derivatives have been found to exhibit a wide range of biological activities, which can result in various cellular effects depending on the specific targets and pathways they interact with .
Properties
IUPAC Name |
2-ethyl-5-[(4-methylpiperazin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS2/c1-3-12-17-16-21(18-12)15(22)14(24-16)13(11-5-4-10-23-11)20-8-6-19(2)7-9-20/h4-5,10,13,22H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLQXUXPJAGYAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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